N'-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]thiophene-2-carbohydrazide
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Overview
Description
N’-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]thiophene-2-carbohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a thiophene ring, a methoxyphenyl group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxyacetophenone and thiophene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to around 70°C for several hours to ensure complete reaction, followed by cooling to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]thiophene-2-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]thiophene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, inflammatory pathways, and cell signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide
- N’-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]thiophene-2-carbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to similar compounds with different heterocyclic rings.
Properties
Molecular Formula |
C14H14N2O3S |
---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H14N2O3S/c1-9(10-5-6-11(17)12(8-10)19-2)15-16-14(18)13-4-3-7-20-13/h3-8,17H,1-2H3,(H,16,18)/b15-9- |
InChI Key |
HHADKUXEIWHBED-DHDCSXOGSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CS1)/C2=CC(=C(C=C2)O)OC |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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